2-(5-Iodopentoxy)tetrahydro-2H-pyran
Description
2-(5-Iodopentoxy)tetrahydro-2H-pyran is a tetrahydropyran (THP)-protected alcohol derivative featuring a pentoxy chain substituted with an iodine atom at the terminal position. The THP group is widely used in organic synthesis to protect hydroxyl groups, enabling selective reactivity in multi-step reactions. The iodine substituent likely enhances its utility in cross-coupling reactions or as a radiotracer precursor due to iodine’s high atomic mass and versatility in nucleophilic substitutions .
Properties
Molecular Formula |
C10H19IO2 |
|---|---|
Molecular Weight |
298.16 g/mol |
IUPAC Name |
2-(5-iodopentoxy)oxane |
InChI |
InChI=1S/C10H19IO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9H2 |
InChI Key |
ZDXUSVVNVXTSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCCCCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Derivatives
Halogenated THP derivatives vary in reactivity, stability, and applications based on the halogen type:
Notes:
- Iodo derivatives exhibit high reactivity in cross-coupling reactions, making them valuable in pharmaceutical synthesis .
- Bromo derivatives are cost-effective alternatives for introducing leaving groups .
- Chloro derivatives are less reactive but offer stability in aqueous conditions .
Alkynyl Derivatives
Alkynyl-substituted THP compounds are prized for their role in click chemistry and alkyne-azide cycloadditions:
Notes:
- Alkynyl groups enable Huisgen cycloadditions, critical for bioconjugation .
- Fluorination improves bioavailability and resistance to enzymatic degradation .
Aromatic and Other Derivatives
THP ethers with aromatic or complex substituents expand utility in materials science and drug design:
Notes:
- Aromatic substituents improve thermal stability and enable π-π stacking in materials .
- Brominated aromatic derivatives are leveraged in CNS drug development .
Key Research Findings
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